2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
Description
2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 4-chlorophenylsulfonyl group
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-13-5-7-14(8-6-13)25(23,24)22-11-9-21(10-12-22)17-19-15-3-1-2-4-16(15)20-17/h1-8H,9-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXOOEZTNVCPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Ring: The benzimidazole core is then reacted with piperazine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Sulfonylation: The final step involves the introduction of the 4-chlorophenylsulfonyl group. This is typically done by reacting the piperazine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid, while reduction could produce 2-(4-((4-aminophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole.
Scientific Research Applications
2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The piperazine ring and benzimidazole core are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole: Lacks the sulfonyl group, which may result in different biological activity.
4-(4-chlorophenyl)piperazin-1-yl derivatives: Similar structure but different core, leading to variations in pharmacological properties.
Uniqueness
The presence of the 4-chlorophenylsulfonyl group in 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.88 g/mol. The structure features a benzimidazole core linked to a piperazine moiety, which is further substituted with a chlorophenylsulfonyl group. This unique arrangement contributes to its biological activities.
The biological activity of 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrase and certain proteases, which may play a role in its pharmacological effects .
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The presence of the piperazine ring enhances membrane permeability, facilitating the compound's entry into bacterial cells .
- Anticancer Potential : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors. This compound has shown promise in inhibiting tumor growth in preclinical models .
Biological Activity Summary
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of various sulfonamide derivatives, 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating potent antibacterial effects .
Case Study 2: Anticancer Activity
A preclinical study assessed the anticancer potential of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours, suggesting effective cytotoxicity against cancer cells . Further analysis revealed that the compound induced apoptosis through caspase activation.
Discussion
The biological activity of 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole highlights its potential as a therapeutic agent across multiple domains, including antibacterial and anticancer applications. Its ability to inhibit key enzymes and disrupt cellular processes positions it as a candidate for further development in pharmacotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
